

An In-depth Technical Guide to the Thermodynamic Properties of tert-Butyl Cyanide

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Compound of Interest

Compound Name: 3,3-Dimethylbutanenitrile

Cat. No.: B1195502

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of tert-butyl cyanide (also known as pivalonitrile or 2,2-dimethylpropanenitrile). It is intended to serve as a core reference for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document consolidates key thermodynamic data into structured tables for ease of comparison and presents detailed experimental protocols for the measurement of these properties. Furthermore, this guide includes visualizations of experimental workflows to facilitate a deeper understanding of the methodologies employed in the characterization of this compound.

Introduction

Tert-butyl cyanide $[(CH_3)_3CCN]$ is a branched-chain aliphatic nitrile. Its unique molecular structure, featuring a bulky tert-butyl group adjacent to the nitrile functionality, gives rise to interesting and complex thermodynamic behavior, particularly in its condensed phases. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, heat capacity, and phase transitions, is crucial for a variety of applications, including its use as a solvent, a reagent in organic synthesis, and as a ligand in organometallic chemistry. In the context of drug development, understanding the physical chemistry of such molecules can be pertinent to formulation, stability, and reaction kinetics.

This guide provides a detailed compilation of the thermodynamic data for tert-butyl cyanide and outlines the experimental methodologies used to obtain these values.

Thermodynamic Data

The thermodynamic properties of tert-butyl cyanide have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: General Physicochemical Properties of tert-Butyl Cyanide

Property	Value	Reference
Molecular Formula	C ₅ H ₉ N	
Molar Mass	83.13 g/mol	--INVALID-LINK--
Density (at 25°C)	0.752 g/mL	--INVALID-LINK--
Boiling Point	105-106 °C	--INVALID-LINK--
Melting Point	15-16 °C	--INVALID-LINK--

Table 2: Standard Thermodynamic Properties of tert-Butyl Cyanide at 298.15 K

Property	Value	Units	Reference
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-39.9	kJ/mol	--INVALID-LINK--
Standard Molar Entropy (S^\ominus_{298})	232.00	J K ⁻¹ mol ⁻¹	--INVALID-LINK--
Heat Capacity (C)	179.37	J K ⁻¹ mol ⁻¹	--INVALID-LINK--
Standard Enthalpy of Combustion ($\Delta_c H^\ominus_{298}$)	-3214.6 to -3213.2	kJ/mol	--INVALID-LINK--

Table 3: Phase Transition Data for tert-Butyl Cyanide

Transition	Temperature (K)	Enthalpy of Transition (ΔH_{trs}) (J/mol)	Entropy of Transition (ΔS_{trs}) ($\text{J K}^{-1} \text{ mol}^{-1}$)
Crystal III \rightarrow Crystal II	213	-	1.1
Crystal II \rightarrow Crystal I	233	-	7.8
Crystal I \rightarrow Liquid	292	-	31.8

Note: The solid phase of tert-butyl cyanide exhibits complex polymorphism, with at least three crystalline forms (I, II, and III) identified at different temperatures.

Experimental Protocols

The determination of the thermodynamic properties of tert-butyl cyanide requires the use of precise and specialized experimental techniques. The following sections provide detailed methodologies for key experiments.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly accurate technique for determining the heat capacity of a substance as a function of temperature. This method is particularly suited for measuring the heat capacity of condensed phases (solid and liquid) from low temperatures up to room temperature and beyond.

Methodology:

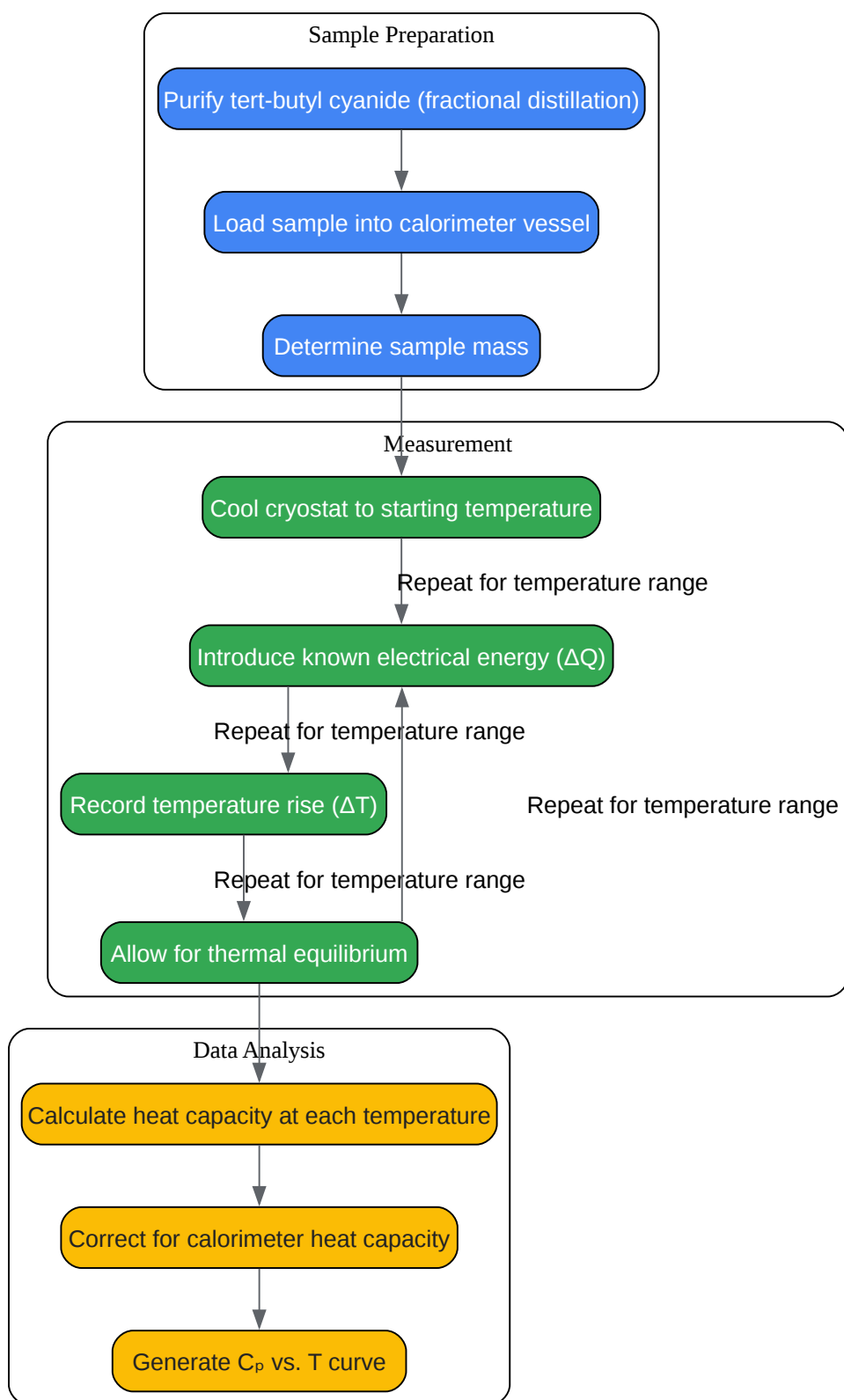
- Sample Preparation:** A high-purity sample of tert-butyl cyanide is required. The sample is typically purified by fractional distillation. The purified liquid is then transferred to a sample container within the calorimeter under an inert atmosphere to prevent contamination. The mass of the sample is accurately determined.
- Calorimeter Setup:** The sample container is placed within an adiabatic shield in a cryostat. The temperature of the shield is meticulously controlled to match the temperature of the sample container at all times, thereby minimizing heat exchange with the surroundings (approaching adiabatic conditions). A calibrated platinum resistance thermometer is used to

measure the temperature of the sample container, and a separate heater is wound around the container to introduce known amounts of electrical energy.

- **Measurement Procedure:** The experiment is conducted by introducing a series of discrete energy increments to the sample and measuring the corresponding temperature rise. The system is allowed to reach thermal equilibrium after each energy input. This process is repeated over the desired temperature range.
- **Data Analysis:** The heat capacity (C_p) at each temperature is calculated using the following equation:

$$C_p = (\Delta Q / \Delta T) - C_{\text{calorimeter}}$$

where ΔQ is the amount of heat added, ΔT is the resulting temperature change, and $C_{\text{calorimeter}}$ is the heat capacity of the empty sample container, which is determined in a separate experiment.



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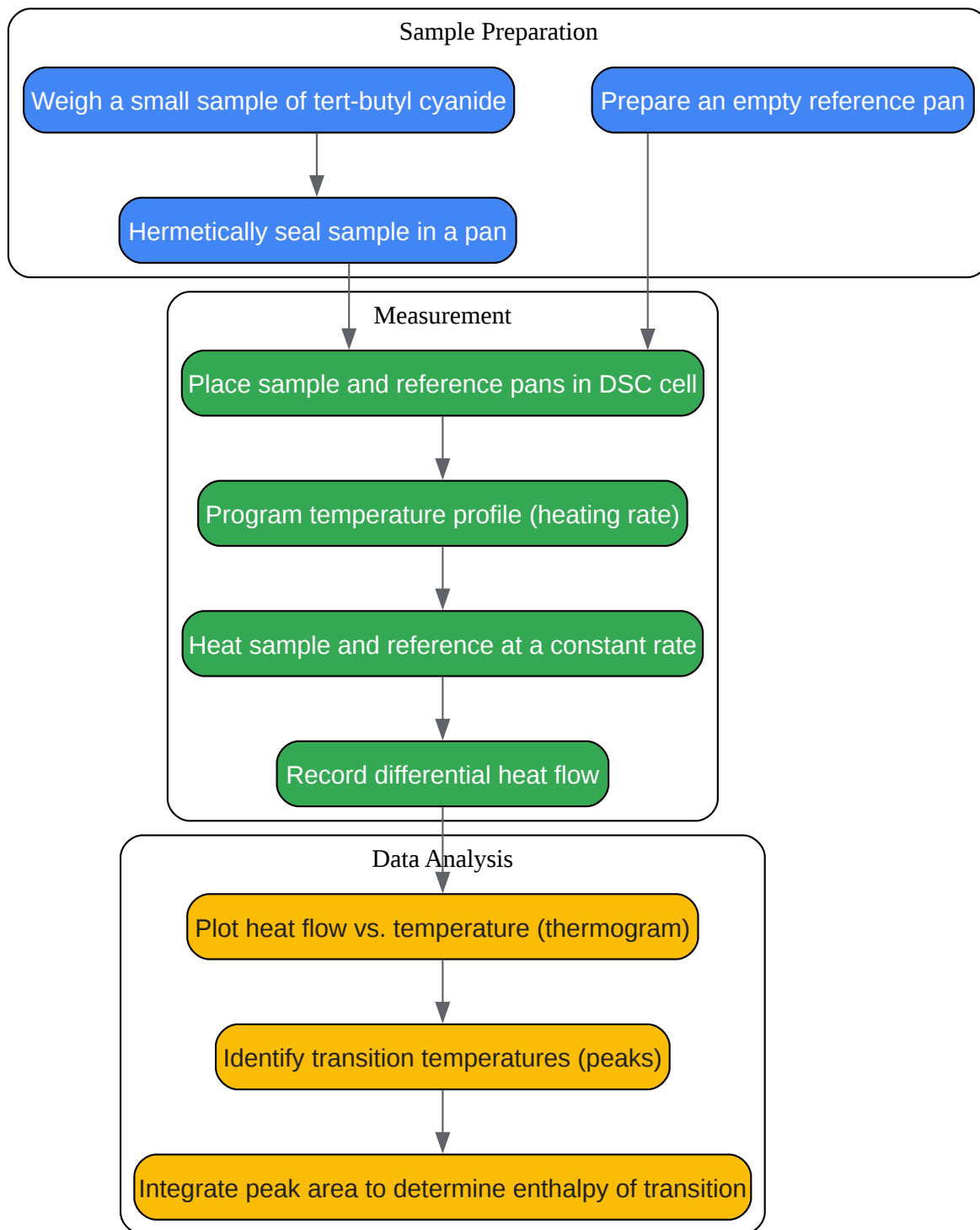
Adiabatic Calorimetry Workflow

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for studying thermal transitions such as melting, crystallization, and solid-solid phase transitions.

Methodology:

- **Sample Preparation:** A small, accurately weighed amount of tert-butyl cyanide (typically 1-10 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a starting temperature, an ending temperature, and a constant heating rate (e.g., 5-10 K/min). The cell is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.
- **Measurement Procedure:** The DSC instrument heats both the sample and the reference pans at the programmed rate. The differential heat flow to the sample and reference is measured and recorded as a function of temperature.
- **Data Analysis:** The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, solid-solid transitions) appear as peaks, while exothermic events (e.g., crystallization) appear as inverted peaks. The temperature of the transition is determined from the onset or peak of the thermal event. The enthalpy of the transition (ΔH) is calculated by integrating the area of the peak.



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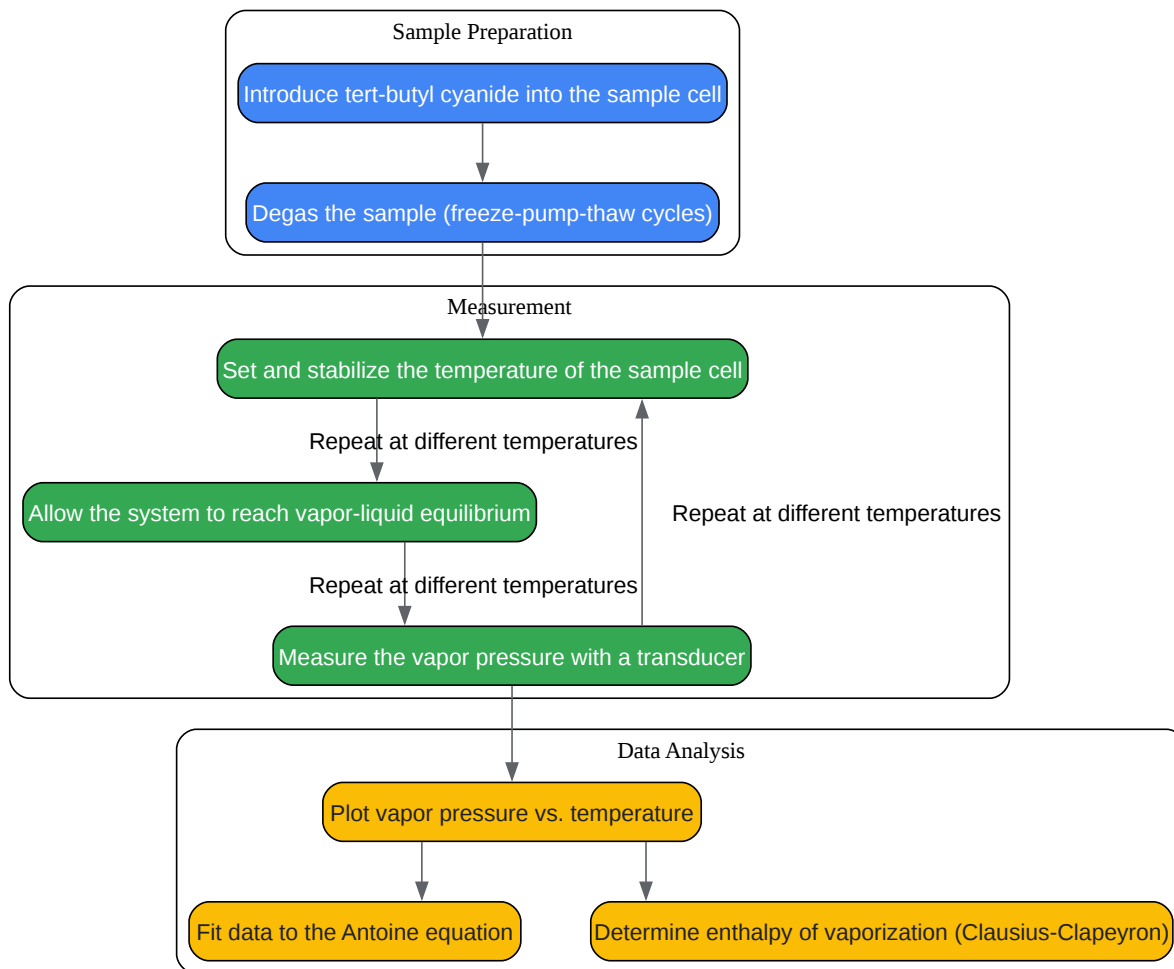
DSC Experimental Workflow

Static Method for Vapor Pressure Measurement

The static method is a direct technique for determining the vapor pressure of a liquid or solid as a function of temperature. It involves measuring the pressure of the vapor in equilibrium with the condensed phase in a closed, evacuated system.

Methodology:

- **Apparatus:** A thermostatted sample cell connected to a pressure transducer and a vacuum system. The temperature of the sample cell is precisely controlled.
- **Sample Preparation:** The tert-butyl cyanide sample is introduced into the sample cell. The sample must be thoroughly degassed to remove any dissolved air or other volatile impurities, which would contribute to the total pressure. Degassing is typically achieved by repeated freeze-pump-thaw cycles.
- **Measurement Procedure:** The degassed sample is brought to a constant, known temperature in the thermostatted bath. The system is allowed to reach thermal equilibrium, at which point the pressure of the vapor in the headspace above the liquid is measured by the pressure transducer. This measurement is repeated at various temperatures to obtain the vapor pressure curve.
- **Data Analysis:** The vapor pressure data as a function of temperature can be fitted to a suitable equation, such as the Antoine equation, to allow for interpolation and extrapolation of the data. The enthalpy of vaporization (ΔH_{vap}) can be determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.



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Vapor Pressure Measurement Workflow

Neutron Scattering for Phase Transition Studies

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic and molecular level. In the context of tert-butyl cyanide, it has been used to investigate the nature of its solid-state phase transitions.

Methodology:

- **Sample Preparation:** A single crystal of deuterated tert-butyl cyanide is often used to minimize incoherent scattering from hydrogen atoms. The crystal is mounted on a goniometer within a cryostat to allow for precise temperature control and orientation.
- **Instrument Setup:** The experiment is performed at a neutron scattering facility, which provides a monochromatic beam of neutrons. The cryostat containing the sample is placed in the path of the neutron beam. Detectors are arranged to measure the intensity of scattered neutrons as a function of scattering angle.
- **Measurement Procedure:** The crystal is cooled to the desired temperature, and a diffraction pattern is collected by rotating the crystal and measuring the scattered neutron intensity at different angles. This is repeated at various temperatures, particularly around the phase transition temperatures.
- **Data Analysis:** The positions and intensities of the Bragg peaks in the diffraction pattern are used to determine the crystal structure at each temperature. Changes in the crystal structure, such as a change in symmetry or the onset of molecular disorder, can be identified as the sample undergoes a phase transition.

Conclusion

This technical guide has provided a consolidated source of thermodynamic data for tert-butyl cyanide, a compound of interest in various scientific and industrial fields. The tabulated data on its physicochemical properties, standard thermodynamic functions, and phase transitions offer a valuable resource for researchers. The detailed experimental protocols for adiabatic calorimetry, differential scanning calorimetry, vapor pressure measurement, and neutron scattering provide insight into the rigorous methodologies required to obtain such data. The accompanying workflow diagrams serve to clarify these experimental processes. It is

anticipated that this guide will be a useful tool for scientists and professionals requiring a thorough understanding of the thermodynamic behavior of tert-butyl cyanide.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com